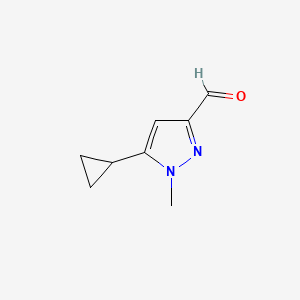
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde” is a chemical compound with the molecular formula C8H10N2O . It is a derivative of pyrazole, a class of compounds that are particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. The Vilsmeier-Haack reaction, which involves the reaction of DMF and POCl3, is one of the most common methods used for the synthesis of pyrazole derivatives . Other methods include the oxidation of the corresponding alcohols .
Molecular Structure Analysis
The molecular structure of “5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde” consists of a pyrazole ring attached to a cyclopropyl group at the 5-position and a methyl group at the 1-position . The 3-position of the pyrazole ring is attached to a carbaldehyde group .
Chemical Reactions Analysis
Pyrazole derivatives, including “5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde”, can undergo various chemical reactions. These include addition and reduction reactions, oxidation reactions, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine . They can also undergo Friedel-Crafts type reactions (hydroxyalkylation) and other miscellaneous reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde” include a molecular weight of 150.18 . More detailed properties such as melting point, solubility, and stability are not available in the literature I found.
Aplicaciones Científicas De Investigación
Chemical Reactions and Crystal Structures
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde and its derivatives are primarily involved in various chemical reactions and crystal structure analyses. For instance, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give a product formed by nucleophilic substitution, displaying electronic polarization and hydrogen bonding to form sheets in its structure (Orrego Hernandez et al., 2015). Another study showed the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing coplanar alignment with the adjacent pyrazole ring (Xu & Shi, 2011).
Synthesis and Characterization
Synthesis and characterization of new pyrazole derivatives have been a focus area. For example, a combinatorial library of fused pyran derivatives was designed and synthesized, involving 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Kalaria et al., 2014). Another study explored the synthesis of carbostyril derivatives of 1H-pyrazole, which were then evaluated for their antimicrobial properties (Thumar & Patel, 2011).
Biological Screening and Antimicrobial Properties
Several studies have focused on the biological screening and antimicrobial properties of pyrazole derivatives. For example, a multicomponent cyclocondensation reaction developed polyhydroquinoline scaffolds, which were then evaluated for their antibacterial, antitubercular, and antimalarial activities (Sapariya et al., 2017). Another study synthesized and evaluated the antimicrobial properties of a new series of pyrazole derivatives using organophosphorus, stibine, and arsine reagents (El-Sayed et al., 2016).
Advanced Chemical Applications
Advanced chemical applications of these compounds include the synthesis of pyrazolo[4,3-c]pyridines using Sonogashira-type reactions (Vilkauskaitė et al., 2011), and the development of solid-state emissive NLOphores with TICT characteristics from pyrazole-based derivatives (Lanke & Sekar, 2016).
Direcciones Futuras
The future directions for research on “5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde” and its derivatives could include further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .
Propiedades
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLLTLQZHPXDOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde | |
CAS RN |
1554583-20-8 |
Source


|
| Record name | 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

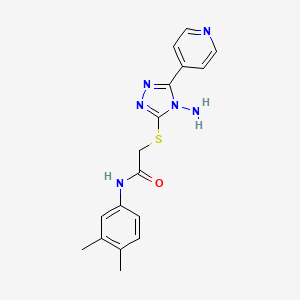

![2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2380172.png)



![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2380178.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2380179.png)
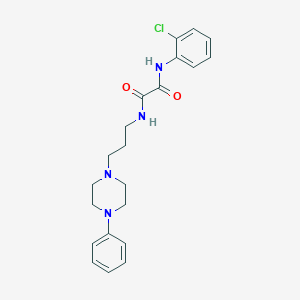
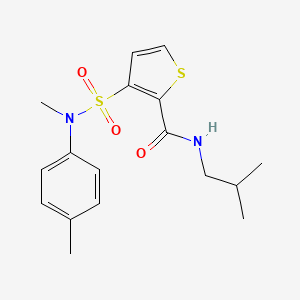
![3-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)
![1-(2-Methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)prop-2-en-1-one](/img/structure/B2380189.png)
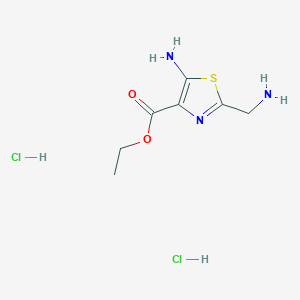
![2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2380192.png)